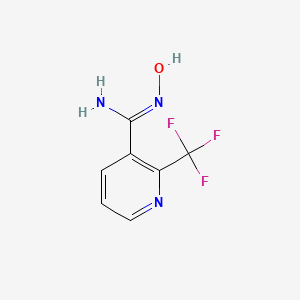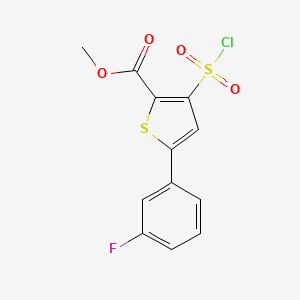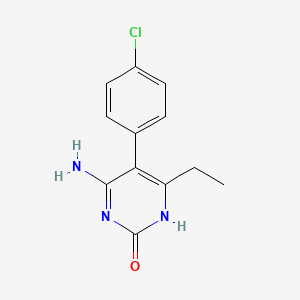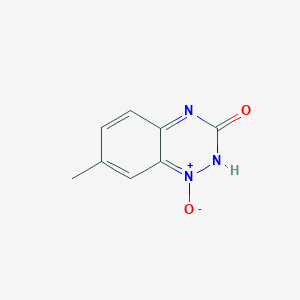
Alogliptin Impurity 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alogliptin Impurity 14 is a chemical compound that is often encountered as a byproduct during the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . This impurity is considered potentially genotoxic, meaning it has the potential to cause genetic mutations and cancer .
Preparation Methods
The preparation of Alogliptin Impurity 14 involves several synthetic routes and reaction conditions. One common method includes the use of reactive bases such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These bases are used in the preparation of alogliptin and can lead to the formation of impurities, including this compound . The industrial production methods often involve liquid chromatography–mass spectrometry (LC–MS) to estimate and control the quantities of these impurities .
Chemical Reactions Analysis
Alogliptin Impurity 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium acetate and formic acid . The major products formed from these reactions are often monitored using LC–MS to ensure that the levels of impurities are within the allowed limits .
Scientific Research Applications
Alogliptin Impurity 14 has several scientific research applications. It is primarily used in the field of pharmaceutical research to study the safety and efficacy of alogliptin . The compound is also used in quality control testing of alogliptin raw materials and tablets to ensure that the levels of potentially genotoxic impurities are within safe limits . Additionally, it is used in the development of novel analytical methods for the detection and quantification of impurities in pharmaceutical substances .
Mechanism of Action
Comparison with Similar Compounds
Alogliptin Impurity 14 can be compared with other similar impurities found in alogliptin, such as pyridine, 3-aminopyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline . These compounds are also considered potentially genotoxic and are monitored during the synthesis of alogliptin . What sets this compound apart is its specific chemical structure and the conditions under which it is formed .
Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C18H23N5O3/c1-21-16(24)9-15(22-8-4-6-13(19)11-22)23(18(21)26)10-12-5-2-3-7-14(12)17(20)25/h2-3,5,7,9,13H,4,6,8,10-11,19H2,1H3,(H2,20,25) |
InChI Key |
ZPQGJFOSCXMLAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C(=O)N)N3CCCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)
![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)



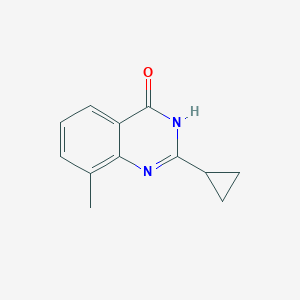
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)

